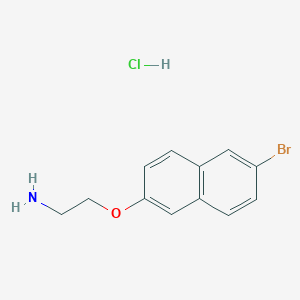

2-(2-氨基乙氧基)-6-溴萘盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a compound with the molecular formula C6H14ClNO4 and a molecular weight of 199.63 . It is stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in patents . For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been reported . This synthetic reaction does not require isolation and purification of intermediates .Molecular Structure Analysis

The molecular structure of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen . The InChI code is 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride” are not available, there are studies on the chemical reactions of related compounds .Physical And Chemical Properties Analysis

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 199.63 .科学研究应用

基于 DNA 的生物光子学和细胞染色

2-氨基-6-溴萘的衍生物已用于合成 DANPY(二烷基氨基萘吡啶鎓),一种生物相容的生色团。该化合物已显示出对各种细胞靶标进行染色的功效,突出了其在基于 DNA 的生物光子学和细胞染色领域的潜在应用。这项研究表明其在为生物成像和分析中的特定应用创建多样化的模块化染料核心的效用 (Kingsbury 等,2019 年)。

废物焚烧中溴代二噁英的形成

研究探索了溴代烃的热降解,例如 2-溴苯酚,这是一种与 2-(2-氨基乙氧基)-6-溴萘相关的模型化合物。这些研究对于了解废物焚烧炉和意外火灾中危险的溴代二噁英的形成至关重要。此类研究有助于环境科学,特别是在评估和减轻与含溴代烃材料的处置和热反应相关的风险 (Evans & Dellinger,2003 年;2005 年;2006 年)。

生物系统中的比色传感

2-溴萘衍生物已被用作比色传感器。例如,2-溴萘-1,4-二酮对水溶液和牛血清白蛋白中的半胱氨酸表现出选择性和灵敏检测。这突出了其在开发氨基酸和其他生物分子的比色传感器方面的潜力,为生化和临床研究提供了有价值的工具 (Shang 等,2016 年)。

新型化合物的合成

对 2-氨基-6-溴萘的研究已导致合成各种新型化合物,在药理学和材料科学中具有潜在应用。例如,已经合成了对癌细胞系具有潜在细胞毒性的衍生物,表明它们与药物发现和癌症研究相关 (Nowak 等,2015 年;2014 年)。

作用机制

Target of Action

A structurally similar compound, aminoethoxyvinylglycine (avg), has been shown to inhibit acc (1-aminocyclopropane-1-carboxylic acid) synthase , which is an enzyme responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .

Mode of Action

Avg, a similar compound, competitively inhibits acc synthase . This inhibition prevents the conversion of SAM to ACC, thereby reducing the production of ethylene in plants .

Biochemical Pathways

By inhibiting acc synthase, avg affects the ethylene biosynthesis pathway . Ethylene is a plant hormone involved in various processes like fruit ripening, senescence, and stress responses. By inhibiting its production, AVG can influence these processes .

Result of Action

Avg’s inhibition of ethylene production can have various effects on plant physiology, including delaying fruit ripening and senescence, and altering stress responses .

安全和危害

未来方向

属性

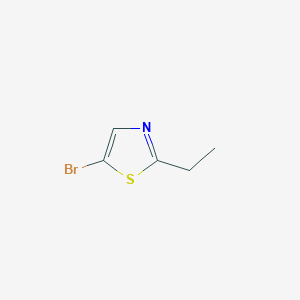

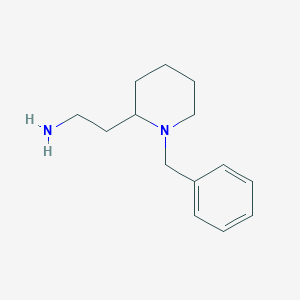

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO.ClH/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11;/h1-4,7-8H,5-6,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCXYTNNZJXCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)